Methyl 5-formyl-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-formyl-3-methylfuran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group and a methyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-3-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 5-methylfuran-2-carboxylate with formylating agents under controlled conditions. Another method includes the use of acetylene derivatives and the Paal–Knorr reaction, which is a well-known method for synthesizing substituted furans .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of feedstocks comprised of furoates. These feedstocks undergo various chemical transformations, including formylation and methylation, to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-3-methylfuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include methyl 5-carboxy-3-methylfuran-2-carboxylate (from oxidation), methyl 5-hydroxymethyl-3-methylfuran-2-carboxylate (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Methyl 5-formyl-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological processes, particularly in the context of DNA demethylation.
Medicine: It is investigated for its potential therapeutic properties, including its role in epigenetic regulation.
Mechanism of Action
The mechanism by which methyl 5-formyl-3-methylfuran-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. For example, in the context of DNA demethylation, it is believed to be involved in the oxidation of 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the active DNA demethylation process.
Comparison with Similar Compounds
Methyl 5-formyl-3-methylfuran-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-formylfuran-2-carboxylate
- Methyl 2-formyl-5-furancarboxylate
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
These compounds share structural similarities but differ in the functional groups attached to the furan ring, which can significantly influence their chemical properties and applications .
Properties
IUPAC Name |
methyl 5-formyl-3-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLJULDZYIMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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